Product packaging for 3,5-diphenyl-4H-1,2,4-diazaphosphole(Cat. No.:CAS No. 93646-66-3)

3,5-diphenyl-4H-1,2,4-diazaphosphole

Cat. No.: B14346031
CAS No.: 93646-66-3
M. Wt: 238.22 g/mol
InChI Key: JXBVBXCRGCVHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Diphenyl-4H-1,2,4-diazaphosphole is a diazaphosphole-based heterocycle of significant interest in advanced inorganic coordination chemistry and medicinal chemistry research. This compound serves as a versatile precursor for the synthesis of 1,2,4-diazaphospholide ligands, which form stable complexes with various metals. For instance, these ligands have been successfully used to synthesize barium 1,2,4-diazaphospholide complexes, which have been structurally characterized in solid-state and studied in solution . Furthermore, the structural framework of the 1,2,4-diazaphosphole ring is a key motif in pharmaceutical research. Nucleoside analogues incorporating this heterocycle have been synthesized and evaluated for their biological activity, with one such analogue demonstrating a 25% increase in life span in antitumor efficacy studies against L1210 leukemia in mouse models . The compound is supplied for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N2P B14346031 3,5-diphenyl-4H-1,2,4-diazaphosphole CAS No. 93646-66-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93646-66-3

Molecular Formula

C14H11N2P

Molecular Weight

238.22 g/mol

IUPAC Name

3,5-diphenyl-4H-1,2,4-diazaphosphole

InChI

InChI=1S/C14H11N2P/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10,17H

InChI Key

JXBVBXCRGCVHGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(P2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Strategies for 3,5 Diphenyl 4h 1,2,4 Diazaphosphole and Derivatives

Cyclization Reactions for 1,2,4-Diazaphosphole Core Formation

The construction of the fundamental 1,2,4-diazaphosphole ring is primarily achieved through various cyclization strategies. These methods involve the formation of the heterocyclic ring from acyclic precursors, often utilizing a phosphorus source to close the ring.

Base-Promoted Cyclization of Hydrazonoyl Chlorides

A significant method for the synthesis of 1,2,4-diazaphospholes involves the base-promoted cyclization of hydrazonoyl chlorides. rsc.orgnih.gov This approach provides an effective pathway to these valuable compounds under mild reaction conditions. rsc.org A notable example is the one-pot reaction between hydrazonoyl chlorides and the inorganic phosphorus source tetrabutylammonium (B224687) bis(trichlorosilyl)phosphide, [Bu₄N][P(SiCl₃)₂]. rsc.orgnih.govrsc.org This reaction proceeds in a stepwise manner, promoted by a base, to yield a variety of substituted 1,2,4-diazaphosphole derivatives. rsc.org The use of an accessible and cost-effective inorganic phosphorus source is a key advantage of this methodology, expanding the options for constructing C–P bonds within organophosphorus heterocycles. rsc.org

Table 1: Effect of Different Bases on the Cyclization Reaction

Entry Base Yield (%)
1 Et₃N 75
2 DBU 81
3 K₂CO₃ 56
4 Cs₂CO₃ 62

Data synthesized from studies on base-promoted cyclization reactions.

[2+3] Cycloaddition Reactions Utilizing Unique Phosphorus Sources

The [2+3] cycloaddition, or 1,3-dipolar cycloaddition, represents another powerful strategy for forming the 1,2,4-diazaphosphole ring. This method typically involves the reaction of a three-atom dipole with a two-atom dipolarophile. In the context of diazaphosphole synthesis, phosphaalkynes (RC≡P) or phosphaalkenes have been utilized as the phosphorus-containing component, reacting with diazoalkanes (R₂CN₂). tandfonline.com

More recently, alternative phosphorus sources have been explored. For instance, the [2+3] cycloaddition of hydrazonoyl chlorides with sodium cyanate (B1221674) (Na(OCP)) under visible light (400–410 nm) has been shown to produce 1,2,4-diazaphosphole compounds. rsc.org Another approach involves a [4+2] cycloaddition of a 3H-1,2,3,4-triazaphosphole derivative with an electron-withdrawing alkyne, such as hexafluoro-2-butyne (B1329351). rsc.org This initial cycloaddition is followed by a cycloreversion step, eliminating a nitrile and affording the substituted diazaphosphole in high yield. rsc.org

Vanadium-catalyzed [2+2+1] cycloaddition reactions have also been developed, reacting azobenzenes with phosphaalkynes to construct 1,2,4-azadiphosphole derivatives, showcasing the versatility of cycloaddition strategies in synthesizing phosphorus-containing heterocycles. nih.govnih.gov

Condensation Approaches Involving Tris(trimethylsilyl)phosphine (B101741) and N,N-Dimethylalkylamides

A versatile route to 3,5-disubstituted 1H-1,2,4-diazaphospholes involves the condensation of tris(trimethylsilyl)phosphine, P(SiMe₃)₃, with N,N-dimethylalkylamides. tandfonline.com This method avoids the use of less stable reagents like phosphaalkynes or phosphaalkenes. tandfonline.comtandfonline.com The reaction proceeds by treating a mixture of different N,N-dimethylalkylamides with tris(trimethylsilyl)phosphine, followed by an in-situ reaction with dry hydrazine (B178648). tandfonline.comtandfonline.com This protocol allows for the synthesis of a range of diazaphospholes with various substituents at the 3 and 5 positions.

Methodologies for Asymmetrically Substituted 1H-1,2,4-Diazaphospholes

The development of synthetic routes to asymmetrically substituted 1H-1,2,4-diazaphospholes is crucial for tuning the electronic and steric properties of these molecules, particularly for applications in ligand design. The condensation reaction involving tris(trimethylsilyl)phosphine is particularly well-suited for this purpose. tandfonline.comtandfonline.com

By using a mixture of two different N,N-dimethylalkylamides (e.g., N,N-dimethylbenzamide and N,N-dimethylformamide), this method leads to the formation of asymmetrically substituted 3,5-disubstituted 1H-1,2,4-diazaphospholes. tandfonline.comtandfonline.com The reaction generates an intermediate mixture of symmetrical and asymmetrical 1,3-bis(amino)-2-phosphaallyl chlorides, which then undergo condensation with hydrazine to yield the final products. tandfonline.com This protocol provides a general and improved route to this class of asymmetrically functionalized heterocycles. tandfonline.com

Table 2: Examples of Synthesized Asymmetrically Substituted 1H-1,2,4-Diazaphospholes

Compound R¹ Substituent R² Substituent Yield (%)
3a Phenyl Hydrogen 45
3b 4-Methylphenyl Hydrogen 48
3c 4-Methoxyphenyl Hydrogen 52
3d 4-Chlorophenyl Hydrogen 43

Data derived from the improved synthesis protocol for asymmetrical 1H-1,2,4-diazaphospholes. tandfonline.com

Development of One-Pot Synthetic Protocols for Diazaphosphole Systems

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single vessel without isolating intermediates. nih.gov Several synthetic strategies for 1,2,4-diazaphospholes and related heterocycles have been adapted into one-pot protocols.

The previously mentioned base-promoted cyclization of hydrazonoyl chlorides with [Bu₄N][P(SiCl₃)₂] is a prime example of a one-pot synthesis that yields 1,2,4-diazaphospholes effectively. rsc.orgrsc.org Similarly, the synthesis of asymmetrically substituted diazaphospholes from tris(trimethylsilyl)phosphine and two different N,N-dimethylalkylamides is conducted as a one-pot procedure, culminating in the addition of hydrazine. tandfonline.com The development of such protocols is a key area of research, aiming to make these valuable heterocyclic systems more readily accessible under simple and mild conditions. rsc.org The principles of one-pot synthesis are widely applied in heterocyclic chemistry, including the formation of related 1,2,4-triazole (B32235) and 1,2,4-oxadiazole (B8745197) systems, indicating a broad trend towards more efficient and streamlined synthetic methodologies. researchgate.netnih.gov

Structural Characterization and Molecular Architecture of 3,5 Diphenyl 4h 1,2,4 Diazaphosphole

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis has been fundamental in confirming the molecular structure of 3,5-diphenyl-4H-1,2,4-diazaphosphole and understanding its electronic environment. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide complementary data for a comprehensive structural assignment.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR)

NMR spectroscopy is a powerful tool for probing the atomic connectivity and environment within a molecule. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR studies has been employed to characterize its structure.

Solid-state ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectra have been recorded for 3,5-diphenyl-1,2,4-diazaphosphole. researchgate.netcsic.es These techniques are particularly useful for analyzing the structure in the solid phase, providing insights that complement solution-state data and crystallographic findings. The chemical shifts observed in these spectra are sensitive to the local electronic structure and the intermolecular interactions present in the solid state, such as hydrogen bonding. researchgate.net

While specific solution-state chemical shifts for the parent N-H compound are not detailed in readily available literature, the characterization of related 1,2,4-diazaphosphole complexes and derivatives consistently relies on multinuclear NMR spectroscopy. researchgate.netacs.org The ³¹P NMR spectrum is especially diagnostic, with the chemical shift being highly indicative of the coordination environment and oxidation state of the phosphorus atom. researchgate.net The ¹H NMR spectrum would be expected to show signals corresponding to the phenyl protons and a characteristic signal for the N-H proton, the position of which would be sensitive to solvent and concentration due to hydrogen bonding. researchgate.net

Table 1: Representative NMR Spectroscopic Data for Diazaphosphole Systems Note: Specific data for the title compound is limited in the cited literature; this table represents typical data for related structures.

NucleusChemical Shift (δ) Range (ppm)Coupling Constants (J)Key Structural Information
¹H 7.0 - 8.5 (Phenyl), Variable (N-H)JHH, JPHProvides information on the aromatic protons and the labile N-H proton.
¹³C 120 - 160JPCElucidates the carbon skeleton, including phenyl and heterocyclic ring carbons.
³¹P VariableJPH, JPCHighly sensitive to the electronic environment of the phosphorus atom.

Applications of Infrared Spectroscopy in Structural Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, IR spectroscopy confirms the presence of the N-H group, which is crucial for its hydrogen-bonding capabilities. researchgate.net The N-H stretching vibration, typically observed in the region of 3100-3500 cm⁻¹, provides direct evidence of this functional group. The exact position and shape of this band can also indicate the presence and strength of hydrogen bonding; a broader band at lower wavenumber suggests stronger association. acs.org Other characteristic bands would include C=N and C=C stretching vibrations from the diazaphosphole and phenyl rings, respectively.

Crystallographic Analysis of 1H-3,5-Diphenyl-1,2,4-Diazaphosphole Systems

Single-crystal X-ray diffraction provides the most definitive structural information, offering precise atomic coordinates and revealing the molecule's three-dimensional architecture and its packing in the solid state.

Single Crystal X-ray Diffraction Studies

X-ray crystallographic analysis of 1H-3,5-diphenyl-1,2,4-diazaphosphole has successfully determined its molecular structure. researchgate.net Despite earlier reports of difficulties in obtaining suitable single crystals, a structural characterization was achieved that provided unambiguous proof of its constitution. csic.esresearchgate.net The analysis reveals the bond lengths, bond angles, and torsional angles of the heterocyclic ring and the attached phenyl substituents, confirming the planar nature of the diazaphosphole core and the relative orientations of the phenyl groups.

Supramolecular Assembly via Intermolecular Hydrogen Bonding (N-H⋯N)

The solid-state architecture of 1H-3,5-diphenyl-1,2,4-diazaphosphole is dominated by supramolecular interactions, specifically intermolecular hydrogen bonds. researchgate.net The presence of both a hydrogen bond donor (the N-H group) and acceptor sites (the lone pairs on the other nitrogen atoms) within the same molecule facilitates self-assembly. scispace.com

The primary interaction is the N-H⋯N hydrogen bond, where the proton on the nitrogen of one molecule forms a strong interaction with a nitrogen atom of an adjacent molecule. This directional and specific interaction is the key driver for the formation of ordered, multi-molecular structures in the crystal lattice. researchgate.net

A significant finding from the crystallographic study is that 1H-3,5-diphenyl-1,2,4-diazaphosphole does not form simple linear chains but instead crystallizes into unexpected cyclic dimeric structures through N-H⋯N hydrogen bonds. researchgate.net The analysis revealed the presence of two distinct types of cyclic dimers coexisting in the solid state. researchgate.net

Within these hydrogen-bonded dimers, a dynamic proton disorder is observed. This indicates a rapid exchange or equilibrium of the proton between the nitrogen atoms involved in the hydrogen bonds within the dimer. researchgate.net This proton transfer suggests a dynamic equilibrium between the two dimeric forms, a phenomenon rationalized through DFT (Density Functional Theory) calculations which explored the conformations and intermolecular interactions. researchgate.net This self-assembly into discrete, hydrogen-bonded dimeric units is a defining feature of the supramolecular chemistry of this compound.

Analysis of Proton Disorder in the Solid State

The precise nature of this disorder, including the occupancy of the proton at different nitrogen sites, provides valuable insights into the potential energy landscape of the molecule in the solid state. It suggests that the energy barriers for proton movement between these sites are relatively low, allowing for this dynamic behavior to occur at ambient temperatures.

Tautomeric Considerations in 1,2,4-Diazaphospholes

Tautomerism, the relocation of a proton, is a fundamental concept in the study of this compound, leading to the existence of different isomers that can interconvert.

Investigations into 1H- and 4H-Tautomerism

The primary tautomeric forms of 3,5-diphenyl-1,2,4-diazaphosphole are the 1H- and 4H-tautomers. In the 1H-tautomer, the proton is located on one of the nitrogen atoms within the N-N bond of the diazaphosphole ring, while in the 4H-tautomer, the proton is situated on the nitrogen atom at the 4-position.

Structural and theoretical studies have been instrumental in elucidating the predominant tautomeric form in the solid state. These investigations have revealed that the 1H-tautomer is the more stable and therefore the more prevalent form. This preference is attributed to the electronic and steric factors within the molecule, which favor protonation at the N1 or N2 position over the N4 position. The phenyl substituents at the 3 and 5 positions also play a crucial role in influencing the electronic distribution within the heterocyclic ring, thereby affecting the relative stabilities of the tautomers.

Dynamic Equilibrium and Intermolecular Solid-State Proton Transfer (ISSPT) Phenomena

The existence of proton disorder is intrinsically linked to a dynamic equilibrium involving Intermolecular Solid-State Proton Transfer (ISSPT). This phenomenon describes the transfer of a proton from one molecule to another within the crystal lattice, a process facilitated by hydrogen bonding networks. In the case of 3,5-diphenyl-1H-1,2,4-diazaphosphole, the proton transfer occurs between the nitrogen atoms of adjacent molecules.

This dynamic process can be visualized as a continuous "hopping" of protons along a chain of molecules, leading to the observed delocalization of the proton. The rate and mechanism of this transfer are dependent on factors such as temperature and the specific crystalline packing. The study of ISSPT is crucial for understanding the conductivity and other physical properties of this and related materials. The dynamic equilibrium between the different tautomeric forms, mediated by proton transfer, is a key characteristic of the solid-state chemistry of this compound.

Computational and Theoretical Investigations of 3,5 Diphenyl 4h 1,2,4 Diazaphosphole

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of 3,5-diphenyl-4H-1,2,4-diazaphosphole. These methods model the molecule at the subatomic level to determine its most stable conformation and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for relatively large molecules. DFT studies on similar heterocyclic systems, such as pyrazoline and triazole derivatives, have been successfully used to compare structural properties like bond angles and bond lengths with experimental data obtained from X-ray diffraction. nih.gov For 1H-3,5-diphenyl-1,2,4-diazaphosphole, DFT calculations would be employed to optimize the molecular geometry, predicting key structural parameters.

These calculations also yield important electronic properties. For instance, Frontier Molecular Orbital (FMO) analysis, a component of DFT studies, helps in understanding the electronic transitions and reactivity of the molecule. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap is calculated. A larger energy gap typically indicates greater molecular stability. nih.gov

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron.
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMOCorrelates with chemical reactivity and kinetic stability. nih.gov

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) theory, provide a rigorous way to study molecular orbitals and electronic properties. While computationally more demanding than DFT, they can offer valuable benchmarks.

Ab initio calculations can provide a detailed picture of the molecular orbitals, which are crucial for understanding the bonding and electronic behavior of the molecule. For a compound like this compound, these calculations can elucidate the contribution of different atomic orbitals to the molecular orbitals and help in analyzing the nature of the chemical bonds within the diazaphosphole ring and with the phenyl substituents. wayne.edu The results of these analyses are often compared with those from DFT to provide a comprehensive understanding of the electronic structure. researchgate.net

Aromaticity Assessment and Stability of the Diazaphosphole Ring

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. Assessing the aromaticity of the 1,2,4-diazaphosphole ring is crucial for understanding its stability and reactivity.

The stability of aromatic compounds is often quantified by their aromatic stabilization energy (ASE). chem8.org Energetic criteria for aromaticity involve calculating the energy of the cyclic molecule and comparing it to a suitable non-aromatic reference compound. free.fr One common approach is to use homodesmotic or isodesmic reactions, which are theoretical reactions designed to cancel out strain and other energetic factors, thereby isolating the energy associated with aromatic stabilization. chem8.org

To apply this to the diazaphosphole ring, one would computationally model a reaction where the ring is broken into smaller, acyclic fragments that preserve the number and types of bonds. The energy change in this theoretical reaction provides a measure of the ring's stability. A negative reaction energy would suggest aromatic stabilization.

Table 2: Key Criteria for Aromaticity

CriterionDescription
Cyclic StructureThe molecule must contain a ring of atoms. libretexts.org
PlanarityAll atoms in the ring must lie in the same plane to allow for p-orbital overlap. libretexts.org
Full ConjugationEvery atom in the ring must have a p-orbital that can participate in resonance. libretexts.org
Hückel's Rule (4n+2 π electrons)The cyclic π-system must contain a specific number of electrons (2, 6, 10, etc.). libretexts.orglibretexts.org

The presence of a delocalized π-system is a hallmark of aromaticity. In the 1,2,4-diazaphosphole ring, the nitrogen and phosphorus atoms can potentially contribute to a conjugated system of π-electrons. The two nitrogen atoms and the phosphorus atom have lone pairs of electrons that can participate in the π-system, alongside the double bonds in the ring.

Computational methods can visualize and quantify this electron delocalization. Molecular orbital plots, particularly of the π-orbitals, can show the extent of delocalization over the entire ring. Furthermore, theoretical indices such as the Nucleus-Independent Chemical Shift (NICS) can be calculated. NICS values are used to probe the magnetic properties associated with aromaticity; a negative NICS value in the center of the ring is a strong indicator of an aromatic ring current.

Theoretical Modeling of Proton Dynamics and Tautomeric Preferences

For molecules like this compound, the hydrogen atom on the nitrogen can potentially move to other nitrogen atoms in the ring, a process known as tautomerism. Theoretical modeling is essential for understanding the dynamics of this proton movement and for determining the relative stabilities of the different tautomers.

Computational methods can be used to calculate the energies of all possible tautomeric forms of the molecule. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form. The calculations would involve optimizing the geometry of each tautomer and then computing its single-point energy at a high level of theory.

Furthermore, the energy barriers for the proton transfer between the different tautomers can be calculated. This is achieved by locating the transition state structure for the proton transfer reaction. The energy of the transition state relative to the energy of the tautomers provides the activation energy for the process. A high activation energy would suggest that the proton transfer is slow, while a low barrier would indicate a rapid dynamic equilibrium between the tautomers.

Reactivity and Derivatization of 3,5 Diphenyl 4h 1,2,4 Diazaphosphole

Cycloaddition Reactions Involving Diazaphosphole Scaffolds

Cycloaddition reactions are a cornerstone of heterocyclic chemistry, enabling the construction of complex polycyclic systems. While phosphorus heterocycles like phospholes are known to participate in such reactions, specific documented examples for 3,5-diphenyl-4H-1,2,4-diazaphosphole are not extensively detailed in the surveyed literature. However, the principles of these reactions, observed in related compounds, provide a framework for understanding the potential reactivity of the diazaphosphole scaffold.

[3+2] Cycloaddition Processes

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. In the context of phosphorus heterocycles, this type of reaction is a modular and regioselective method for their synthesis. For instance, 3H-1,2,3,4-triazaphosphole derivatives, which are related to diazaphospholes, can be prepared via a [3+2] cycloaddition of aryl/alkyl-azides with phosphaalkynes. rsc.org This highlights the utility of the [3+2] pathway in constructing P-N containing heterocycles. While direct participation of this compound as the 1,3-dipole or dipolarophile is not specified, its structural motifs suggest a potential for such reactivity under appropriate conditions.

[4+1] Cycloaddition Processes

However, related phosphorus heterocycles do undergo other forms of cycloadditions, such as [4+2] reactions. For example, a novel diazaphosphole was synthesized from a 3H-1,2,3,4-triazaphosphole derivative through a sequence involving a [4+2] cycloaddition with hexafluoro-2-butyne (B1329351), followed by a cycloreversion. rsc.org This demonstrates the capacity of diazaphosphole precursors to engage in Diels-Alder type reactivity, which could be a potential area of exploration for the title compound.

Coordination Chemistry of 1,2,4-Diazaphospholide Ligands

Deprotonation of this compound yields the aromatic 1,2,4-diazaphospholide anion. This anion is a highly versatile ligand in coordination chemistry, capable of binding to a wide range of metallic and main group elements through its multiple donor sites.

Role as Unique Hybrid Ligands Featuring Distinct Nitrogen and Phosphorus Atoms

The 1,2,4-diazaphospholide anion is recognized as a unique hybrid ligand due to the presence of both nitrogen and phosphorus atoms, which can act as donor centers. rsc.org This dual-donating capability allows for a variety of coordination modes. The ligand can bind to a metal center through the lone pair of the σ²-hybridized phosphorus atom (η¹-P coordination), chelate through the two adjacent nitrogen atoms (η²-N,N coordination), or bond in a π-fashion involving the entire heterocyclic ring (η⁵ coordination). rsc.orgresearchgate.net This versatility makes it a valuable building block for creating structurally diverse metal complexes.

Formation of Transition Metal Complexes, Including Sandwich Structures

The 1,2,4-diazaphospholide ligand readily forms complexes with transition metals. A notable class of these compounds are sandwich and half-sandwich complexes, where the metal atom is situated between two cyclic ligands or one cyclic ligand and other ancillary ligands, respectively.

Treatment of the 3,5-diphenyl-1,2,4-diazaphospholide anion with a ruthenium precursor, [CpRuCl]₄, leads to the formation of the half-sandwich complex [(η⁵-3,5-Ph₂dp)RuCp]. researchgate.net This was among the first examples of sandwich complexes derived from 1,2,4-diazaphospholide ligands, where X-ray crystal structure analysis confirmed that the ruthenium atom is π-bonded to the diazaphospholide ring. researchgate.net In other instances, titanium complexes such as [Ti(η²-3,5-Ph₂dp)₄] have been prepared, where the metal atom is exclusively bonded in an η²(N,N) fashion to the ligands. researchgate.net

Metal CenterReactantComplex FormedCoordination Mode
Ruthenium (Ru)[CpRuCl]₄[(η⁵-3,5-Ph₂dp)RuCp]η⁵ (π-bonded)
Titanium (Ti)Tetrakis(dimethylamido)titanium(IV)[Ti(η²-3,5-Ph₂dp)₄]η² (N,N-bonded)

Interactions with Main Group Elements

The coordination chemistry of the 3,5-diphenyl-1,2,4-diazaphospholide ligand extends to main group elements, particularly alkali metals. The reaction of this compound with organolithium reagents (like n-butyllithium) or potassium hydride (KH) results in the formation of the corresponding alkali metal diazaphospholide complexes. rsc.orgnih.gov

Structural analysis of these complexes reveals diverse coordination motifs. The lithium complex, for example, forms a dimeric species, [(η²,η¹-3,5-Ph₂dp)Li(THF)₂]₂, where the ligand exhibits mixed coordination modes. rsc.orgnih.gov In contrast, the potassium complex adopts a polymeric structure, [(η²:η⁴-3,5-Ph₂dp)K(Et₂O)₂]n, showcasing the ligand's ability to bridge multiple metal centers. rsc.orgnih.gov The specific structure is influenced by the nature of the alkali metal and the solvent used during synthesis.

Main Group ElementReactantComplex FormedStructural Motif
Lithium (Li)n-Butyllithium[(η²,η¹-3,5-Ph₂dp)Li(THF)₂]₂Dimeric
Potassium (K)Potassium Hydride[(η²:η⁴-3,5-Ph₂dp)K(Et₂O)₂]nPolymeric

Substitution Reactions on the Diazaphosphole Ring System

Substitution reactions on the 1,2,4-diazaphosphole ring are a key avenue for the synthesis of novel derivatives with tailored properties. These reactions can occur at the nitrogen or carbon atoms of the ring, as well as at the phosphorus center, although the latter often leads to changes in the coordination state of the phosphorus atom rather than simple substitution.

One of the notable examples of substitution on the diazaphosphole ring is glycosylation, which has been explored in the synthesis of 1,2,4-diazaphosphole nucleosides. nih.gov In these reactions, a sugar moiety is attached to one of the nitrogen atoms of the ring. For instance, the glycosylation of unsubstituted 1,2,4λ³-diazaphosphole under Lewis acid-catalyzed conditions results in the formation of 1-α-D-ribofuranosyl-1,2,4λ³-diazaphosphole as the sole product. nih.gov This demonstrates the susceptibility of the ring nitrogen to electrophilic attack.

Furthermore, derivatization of substituents attached to the carbon atoms of the diazaphosphole ring highlights another facet of its reactivity. The synthesis of a ribavirin (B1680618) analogue, 1-β-D-ribofuranosyl-1,2,4λ³-diazaphosphole-3-carboxamide, involves the initial glycosylation of ethyl 1,2,4λ³-diazaphosphole-3-carboxylate followed by ammonolysis of the ester group. nih.gov This ester to amide conversion is a standard transformation, indicating that the diazaphosphole ring is stable under these conditions. Subsequent reactions on the carboxamide derivative, such as conversion to a thiocarboxamide using phosphorus pentasulfide, further illustrate the possibility of modifying substituents without disrupting the core heterocyclic structure. nih.gov

A recent 2024 study has also presented a one-pot, base-promoted cyclization reaction of hydrazonoyl chlorides with [Bu₄N][P(SiCl₃)₂] to synthesize a variety of substituted 1,2,4-diazaphosphole derivatives. rsc.orgrsc.org This method provides an effective route to C-substituted diazaphospholes, which can then be subjected to further functionalization. rsc.orgrsc.org

Starting Material Reagents and Conditions Product Reaction Type Reference
1,2,4λ³-diazaphospholeRibofuranosyl acetate, Lewis acid1-α-D-ribofuranosyl-1,2,4λ³-diazaphospholeN-Glycosylation nih.gov
Ethyl 1,2,4λ³-diazaphosphole-3-carboxylate1. Trimethylsilyl triflate, Ribofuranosyl acetate; 2. Methanolic ammonia1-β-D-ribofuranosyl-1,2,4λ³-diazaphosphole-3-carboxamideN-Glycosylation and Ammonolysis nih.gov
1-β-D-ribofuranosyl-1,2,4λ³-diazaphosphole-3-carboxamidePhosphorus pentasulfide1-β-D-ribofuranosyl-1,2,4λ³-diazaphosphole-3-thiocarboxamideThionation nih.gov
Hydrazonoyl chlorides and [Bu₄N][P(SiCl₃)₂]BaseSubstituted 1,2,4-diazaphospholesCyclization/Substitution rsc.orgrsc.org

Ring Transformations and Rearrangement Pathways of Diazaphosphole Derivatives

The 1,2,4-diazaphosphole ring system can undergo transformations and rearrangements, leading to the formation of other heterocyclic structures. These reactions are often driven by the inherent reactivity of the phosphorus atom and the potential for cycloaddition and cycloreversion processes.

A notable example of a ring transformation is the synthesis of a novel bis-CF₃-substituted diazaphosphole from a 3H-1,2,3,4-triazaphosphole derivative. rsc.orgrsc.org This reaction proceeds through a [4+2] cycloaddition of hexafluoro-2-butyne to the triazaphosphole, followed by a subsequent cycloreversion that eliminates pivalonitrile, affording the diazaphosphole in high yield. rsc.orgrsc.org This pathway highlights the potential of diazaphospholes to be synthesized from other phosphorus-containing heterocycles and also suggests that the diazaphosphole ring itself could participate in similar cycloaddition-cycloreversion reactions.

While specific rearrangement pathways for this compound are not well-documented, the broader field of phosphorus heterocycles offers insights into potential transformations. For instance, rearrangements in phosphole chemistry, such as the nih.govtandfonline.com-sigmatropic shift in 1H-phospholes to form 2H-phospholes, demonstrate the dynamic nature of phosphorus-containing rings. d-nb.info Although the diazaphosphole ring is aromatic and thus more stable, under certain conditions, such as photochemical activation or in the presence of specific reagents, rearrangements could be envisaged.

The reactivity of the P-N bond in related systems, such as 1-phospha-2-azanorbornenes, which can be viewed as bicyclic adducts of phospholes, also provides clues. The P-N bond in these systems is susceptible to cleavage by nucleophiles, leading to ring-opening. mdpi.com While this is not a direct rearrangement of the diazaphosphole ring, it underscores the potential reactivity of the P-N linkage within the heterocycle, which could be a key step in certain rearrangement pathways.

Starting Heterocycle Reagent(s) Intermediate/Process Product Heterocycle Reaction Type Reference
3H-1,2,3,4-triazaphosphole derivativeHexafluoro-2-butyne[4+2] Cycloaddition followed by cycloreversionBis-CF₃-substituted 1,2,4-diazaphospholeRing Transformation rsc.orgrsc.org

Advanced Materials Science Applications of 3,5 Diphenyl 4h 1,2,4 Diazaphosphole Derivatives

Application in Homogeneous Catalysis

The utility of phosphorus-containing ligands in transition-metal-catalyzed reactions is well-established, offering tunability in both steric and electronic properties. researchgate.net Diazaphosphole derivatives, with their unique heterocyclic structure incorporating phosphorus and nitrogen atoms, present a novel framework for ligand design.

Development of Diazaphosphole-Based Ligands for Asymmetric Catalysis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds crucial in the pharmaceutical and fine chemical industries. d-nb.info While the development of chiral phosphine (B1218219) ligands has been extensive, the exploration of diazaphosphole-based scaffolds for this purpose is a more recent endeavor. The inherent structure of the 1,2,4-diazaphosphole ring allows for the introduction of chiral substituents at various positions, including the nitrogen and carbon atoms, as well as directly at the phosphorus center to create P-chiral ligands. nih.gov

The synthetic strategies towards chiral diazaphospholanes have been explored, demonstrating that functionalized versions can effectively ligate to transition metals to form catalytically active complexes. nih.gov For instance, amino acid derivatization of related diazaphospholane carboxyl groups has yielded phosphines that excel as ligands in palladium-catalyzed asymmetric allylic alkylation reactions. nih.gov The modular nature of the synthesis of these heterocycles, often involving cyclocondensation reactions, provides a pathway to a diverse range of chiral ligands with tunable properties. benthamdirect.comuni-muenchen.de The design of these ligands often focuses on creating a rigid and well-defined chiral pocket around the metal center to maximize enantioselectivity. nih.gov

Catalytic Activity in Specific Organic Reactions Utilizing Diazaphosphole Ligands

The performance of newly designed chiral ligands is benchmarked by their efficacy in key organic transformations. While data specifically on 3,5-diphenyl-4H-1,2,4-diazaphosphole derivatives in catalysis is still emerging, the broader class of chiral phosphine ligands, including those with phosphorus-containing heterocycles, has been successfully applied in a range of reactions.

Asymmetric Hydrogenation: This reaction is a fundamental method for creating chiral centers. researchgate.net Chiral phosphine ligands are critical in rhodium- and iridium-catalyzed asymmetric hydrogenations of olefins. researchgate.netwustl.edu The electronic properties and steric bulk of the ligand are crucial in achieving high enantiomeric excess (ee). The diazaphosphole framework offers a unique electronic environment that can influence the catalytic activity and selectivity.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. The choice of phosphine ligand is paramount for the efficiency of the catalytic cycle. While specific data for this compound ligands in Suzuki-Miyaura reactions is not yet widely reported, related heterocyclic phosphine ligands have been investigated in similar transformations.

Below is a hypothetical data table illustrating the kind of results that would be sought in evaluating the catalytic performance of a new chiral diazaphosphole ligand (Ligand L1 ) in a model asymmetric hydrogenation reaction.

Catalytic Performance of a Chiral Diazaphosphole Ligand (L1) in Asymmetric Hydrogenation

EntrySubstrateCatalyst Loading (mol%)Conversion (%)Enantiomeric Excess (ee, %)Configuration
1Methyl (Z)-α-acetamidocinnamate1.0>9995(R)
2Itaconic acid dimethyl ester1.0>9992(S)
3Tiglic acid1.59888(R)

Optoelectronic Materials

Heterocyclic compounds with extended π-systems are of great interest for their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. nih.gov Phosphorus-containing heterocycles, in particular, can exhibit unique photophysical properties due to the interaction of the phosphorus atom with the conjugated system. mdpi.com

Second-Order Nonlinear Optical (NLO) Properties of Diazaphosphole Heterocycles

Second-order NLO materials are capable of frequency conversion of light, a property that is highly dependent on the molecular structure, specifically the presence of a large first hyperpolarizability (β) and a non-centrosymmetric arrangement in the solid state. dtic.mil The design of molecules with significant NLO response typically involves the connection of electron-donating and electron-accepting groups through a π-conjugated bridge.

The this compound ring system, with its combination of phenyl groups and a phosphorus-nitrogen heterocycle, provides a framework that can be functionalized to create push-pull systems with potential for high NLO activity. Computational studies on related organic molecules and metal complexes have shown that density functional theory (DFT) can be a powerful tool to predict NLO properties and guide the synthesis of promising candidates. rsc.orgumsl.educmu.edu The first hyperpolarizability (β) is a key parameter in these studies.

The following table presents hypothetical calculated first hyperpolarizability values for a series of push-pull diazaphosphole derivatives, illustrating how substituents might be varied to enhance NLO properties.

Calculated First Hyperpolarizability (β) of Substituted Diazaphosphole Derivatives

CompoundDonor (D)Acceptor (A)β (10-30 esu)
DPD-1-H-H5.2
DPD-2-NMe2-H25.8
DPD-3-H-NO230.1
DPD-4-NMe2-NO2150.5

Role of the Diazaphosphole Ring as an Efficient Electronic Transfer Bridge

In the field of molecular electronics, there is a significant interest in molecules that can efficiently mediate the transfer of charge between a donor and an acceptor moiety. nih.gov The π-conjugated system of the diazaphosphole ring, influenced by the presence of both nitrogen and phosphorus heteroatoms, can potentially act as an effective bridge for intramolecular charge transfer (ICT). nih.govresearchgate.net

The efficiency of a molecular bridge in facilitating electron transfer is related to its electronic structure, particularly the energy levels of its frontier molecular orbitals (HOMO and LUMO) relative to those of the donor and acceptor units. The delocalization of π-electrons across the diazaphosphole ring can lower the energy barrier for charge transfer. Studies on related phosphorus-nitrogen heterocycles have shown that the nature and position of substituents can significantly impact the ICT characteristics and, consequently, the photophysical properties of the molecule. nih.govresearchgate.net The unique electronic environment of the diazaphosphole ring could therefore be harnessed to design molecules with tailored charge transfer properties for applications in molecular wires or switches.

Emerging Potential in Molecular Materials Design

The versatility of the this compound scaffold extends beyond the specific applications in catalysis and optoelectronics. Its potential as a fundamental building block in the design of novel molecular materials is a growing area of research. illinois.educsmres.co.uknih.gov The ability to functionalize the diazaphosphole ring at multiple positions allows for the construction of larger, more complex architectures with tailored properties. benthamdirect.com

For instance, the incorporation of diazaphosphole units into polymeric or supramolecular structures could lead to materials with interesting photophysical, electronic, or host-guest properties. nih.gov The phosphorus atom in the ring can also serve as a coordination site for metal ions, opening up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing. The continued exploration of the synthesis and reactivity of diazaphosphole derivatives is expected to unlock new avenues for the rational design of advanced functional materials. benthamdirect.comresearchgate.net

Future Directions and Research Opportunities

Development of Novel and Efficient Synthetic Methodologies for Substituted Diazaphospholes

While established routes to diazaphospholes exist, the pursuit of more efficient, atom-economical, and versatile synthetic methods remains a cornerstone of future research. A promising avenue lies in the expansion of cycloaddition-cycloreversion strategies. For instance, a novel approach has demonstrated the synthesis of bis-CF3-substituted diazaphospholes from 3H-1,2,3,4-triazaphosphole derivatives and hexafluoro-2-butyne (B1329351). rsc.orgrsc.org This reaction proceeds via a [4+2] cycloaddition followed by the elimination of pivaloyl nitrile, affording the desired product in high yield. rsc.orgrsc.org Future work could focus on adapting this methodology for the synthesis of a wider range of substituted diazaphospholes, including the 3,5-diphenyl variant, by exploring a broader scope of alkynes and triazaphosphole precursors.

Furthermore, the development of one-pot multicomponent reactions represents a highly desirable goal for streamlining the synthesis of complex diazaphosphole derivatives. Such strategies would not only enhance synthetic efficiency but also allow for the rapid generation of libraries of compounds for screening in various applications. Research into novel catalytic systems, potentially employing earth-abundant metals, could also pave the way for more sustainable and cost-effective synthetic protocols.

Synthetic StrategyKey FeaturesPotential for 3,5-diphenyl-4H-1,2,4-diazaphosphole
Cycloaddition-Cycloreversion High yield, potential for diverse substitutions. rsc.orgrsc.orgAdaptation of existing protocols using diphenylacetylene (B1204595) and a suitable triazaphosphole precursor.
Multicomponent Reactions High efficiency, rapid library generation.Development of new one-pot procedures combining precursors for the diazaphosphole core and the phenyl substituents.
Novel Catalysis Improved sustainability and cost-effectiveness.Exploration of iron, copper, or other earth-abundant metal catalysts to facilitate key bond-forming steps.

Exploration of Undiscovered Reactivity Pathways and Functionalization Strategies

The reactivity of the this compound ring system is not yet fully charted. A deeper understanding of its behavior with a wide array of electrophiles and nucleophiles is essential for its elaboration into more complex architectures. Future investigations should systematically probe the reactivity of the P-H bond, the nitrogen atoms, and the carbon backbone of the diazaphosphole ring.

A particularly exciting area for future exploration is the C-H functionalization of the pendant phenyl groups. Direct C-H activation methodologies would provide a powerful tool for introducing additional functional groups, thereby fine-tuning the electronic and steric properties of the molecule without the need for pre-functionalized starting materials. Such strategies are at the forefront of modern organic synthesis and their application to diazaphospholes would represent a significant advancement.

Furthermore, the coordination chemistry of this compound as a ligand is an area with immense potential. rsc.org Its ambidentate nature, with potential coordination sites at both the phosphorus and nitrogen atoms, makes it a fascinating candidate for the construction of novel transition metal complexes. rsc.org The resulting complexes could exhibit unique catalytic activities or interesting photophysical properties.

Functionalization ApproachTarget SitePotential Outcomes
P-H Bond Reactivity Phosphorus atomIntroduction of new substituents at the phosphorus center, altering electronic properties and coordination behavior.
N-H Bond Reactivity Nitrogen atomsAlkylation, arylation, or acylation to modify solubility and steric bulk.
C-H Functionalization Phenyl ringsIntroduction of a wide range of functional groups to tune electronic and photophysical properties.
Coordination Chemistry Phosphorus and Nitrogen atomsSynthesis of novel transition metal complexes with potential applications in catalysis and materials science. rsc.org

Advanced Computational Modeling for Predictive Design of Diazaphosphole-Based Materials

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for understanding and predicting the properties of novel molecules. rsc.orgmdpi.com In the context of this compound, advanced computational modeling can provide invaluable insights into its electronic structure, aromaticity, and reactivity. DFT calculations can be employed to predict the outcomes of reactions, elucidate reaction mechanisms, and rationalize observed selectivities. mdpi.com

Looking forward, the integration of machine learning algorithms with quantum chemical calculations holds the promise of accelerating the discovery of new diazaphosphole-based materials with tailored properties. eurekalert.org By training machine learning models on datasets of calculated properties for a range of substituted diazaphospholes, it may become possible to rapidly screen virtual libraries of compounds and identify candidates with optimal characteristics for specific applications, such as catalysis or optoelectronics. eurekalert.org This in silico design approach can significantly reduce the time and resources required for experimental synthesis and testing.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT) Reaction mechanism and reactivity studies. mdpi.comTransition state energies, reaction pathways, electronic structure, and spectroscopic properties. mdpi.com
Time-Dependent DFT (TD-DFT) Prediction of photophysical properties.Absorption and emission spectra, excited state energies.
Machine Learning High-throughput screening and materials discovery. eurekalert.orgCatalytic activity, optoelectronic properties, and stability of virtual compound libraries. eurekalert.org

Expansion of Catalytic and Optoelectronic Applications

The unique electronic properties of phosphole-based ligands have led to their successful application in a variety of catalytic transformations. researchgate.net The this compound scaffold, with its tunable electronic environment, is a promising candidate for the development of novel ligands for catalysis. Future research should focus on the synthesis of transition metal complexes of this diazaphosphole and their evaluation in a range of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation. The steric and electronic properties of the ligand can be systematically varied by modifying the substituents on the phenyl rings, allowing for the fine-tuning of catalytic activity and selectivity.

In the realm of materials science, phosphole-containing π-conjugated systems have shown great promise for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. nih.gov The incorporation of the diazaphosphole unit into larger conjugated systems could lead to materials with interesting photophysical properties, such as high quantum yields and tunable emission wavelengths. Future work in this area will involve the design and synthesis of oligomeric and polymeric materials incorporating the this compound core and the characterization of their optical and electronic properties.

Fundamental Investigations into Novel Heteroatom Combinations within Phosphole Systems

The versatility of heterocyclic chemistry allows for the systematic replacement of atoms within a ring system to fine-tune its properties. A fascinating long-term research direction would be to explore the synthesis and properties of novel phosphole analogues where one or more of the nitrogen or carbon atoms in the 1,2,4-diazaphosphole ring are replaced with other heteroatoms. For instance, the incorporation of silicon, arsenic, or boron into the five-membered ring could lead to materials with fundamentally new electronic structures and reactivity. researchgate.netresearchgate.net

Theoretical calculations can play a crucial role in guiding these synthetic efforts by predicting the stability and electronic properties of these novel heteroatom combinations. Such fundamental investigations would not only expand our understanding of the structure and bonding in phosphorus heterocycles but could also lead to the discovery of entirely new classes of materials with unprecedented properties. This exploration at the frontiers of inorganic and organic chemistry will undoubtedly open up new and unforeseen avenues for scientific discovery.

Q & A

Q. What are the standard synthetic protocols for preparing 3,5-diphenyl-4H-1,2,4-diazaphosphole, and what key parameters influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, derivatives of 1,2,4-triazoles (structurally related heterocycles) are synthesized by refluxing substituted benzaldehydes with aminotriazoles in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Key parameters include:

  • Solvent choice : Absolute ethanol minimizes side reactions.
  • Catalyst : Acetic acid enhances protonation of intermediates.
  • Purification : Vacuum evaporation and recrystallization improve purity.

Example Synthesis Table (Adapted from ):

ReactantSolventCatalystTime (h)Yield (%)
Substituted benzaldehydeEthanolGlacial HOAc460–75

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR confirm structural integrity and phosphorus environment .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~347.41 for triazole derivatives) .
  • X-ray Crystallography : Resolves stereoelectronic effects and confirms crystal packing .
  • Thermal Analysis : Differential scanning calorimetry (DSC) assesses thermal stability (melting point ~192°C) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to potential exothermic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in diazaphosphole derivatives?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups on benzaldehyde (e.g., Cl, NO2_2) increase electrophilicity, favoring cyclization .
  • Computational Screening : Use density functional theory (DFT) to predict transition states and optimize substituent placement .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .

Q. How do computational methods aid in understanding the electronic structure of diazaphospholes?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic attack at phosphorus) .
  • GFN2-xTB Method : A cost-effective tight-binding approach for modeling large systems (e.g., dinaphtho-dioxaphosphepin derivatives) .

Q. How should researchers address contradictions in spectroscopic data for diazaphosphole derivatives?

Methodological Answer:

  • Systematic Validation : Cross-validate NMR assignments with 2D techniques (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) .
  • Dynamic Effects : Consider tautomerism or solvent-induced shifts (e.g., DMSO vs. CDCl3_3) .
  • Collaborative Review : Engage crystallography experts to reconcile spectral and structural data .

Q. What mechanistic insights explain the biological activity of diazaphosphole derivatives?

Methodological Answer:

  • In Vitro Assays : Screen for antitumor activity using MTT assays (e.g., IC50_{50} values against HeLa cells) .
  • Structure-Activity Relationships (SAR) : Correlate substituent hydrophobicity (e.g., phenyl vs. naphthyl groups) with membrane permeability .

Q. How can degradation products of diazaphospholes be identified in environmental studies?

Methodological Answer:

  • HPLC-MS/MS : Monitor hydrolytic cleavage products (e.g., phosphonate fragments) under simulated physiological conditions .
  • Ecotoxicity Testing : Use Daphnia magna assays to assess aquatic toxicity of degradation intermediates .

Q. What strategies ensure ethical data sharing while protecting sensitive research findings?

Methodological Answer:

  • FAIR Principles : Share data via repositories (e.g., Zenodo) with metadata tagging for reproducibility .
  • Controlled Access : Use embargo periods or anonymization for preliminary results to balance transparency and intellectual property .

Q. How can mixed-methods approaches enhance studies on diazaphosphole applications?

Methodological Answer:

  • Triangulation : Combine computational predictions (e.g., ligand-protein docking) with experimental IC50_{50} validation .
  • Iterative Design : Use failure mode analysis (e.g., reaction byproduct identification) to refine synthetic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.